REACTION_CXSMILES
|
[NH2:1][N:2]1[C:7](=[O:8])[C:6]([C:9]([CH3:12])([CH3:11])[CH3:10])=[N:5][N:4]=[C:3]1[S:13][CH3:14].[CH2:15](S)C.[OH-].[K+]>>[NH2:1][N:2]1[C:7](=[O:8])[C:6]([C:9]([CH3:11])([CH3:10])[CH3:12])=[N:5][N:4]=[C:3]1[S:13][CH2:14][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
NN1C(=NN=C(C1=O)C(C)(C)C)SC
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
crushed solid
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
methyl and ethyl mercaptans
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were collected in a dry ice or caustic trap
|
Type
|
CUSTOM
|
Details
|
usually 2-8 hours
|
Duration
|
5 (± 3) h
|
Type
|
DISTILLATION
|
Details
|
The unreacted ethyl mercaptan was then distilled off while ~600 ml
|
Type
|
TEMPERATURE
|
Details
|
of warm (40° C.) water
|
Type
|
ADDITION
|
Details
|
was added at such a rate
|
Type
|
ADDITION
|
Details
|
that the water addition
|
Type
|
DISTILLATION
|
Details
|
had distilled
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
DISTILLATION
|
Details
|
distilled at 100° C
|
Type
|
TEMPERATURE
|
Details
|
to cool with rapid stirring
|
Type
|
CUSTOM
|
Details
|
The product crystallized at 60°-70° C. and at 20° C.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=NN=C(C1=O)C(C)(C)C)SCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |